molecular formula C3H3ClO2S B1616958 3-chloro-2H-thiete 1,1-dioxide CAS No. 90344-86-8

3-chloro-2H-thiete 1,1-dioxide

Cat. No.: B1616958
CAS No.: 90344-86-8
M. Wt: 138.57 g/mol
InChI Key: GVIPOINQUFIKHQ-UHFFFAOYSA-N
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Description

3-Chloro-2H-thiete 1,1-dioxide: is a heterocyclic compound containing a four-membered ring with sulfur and oxygen atoms. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis. The compound’s molecular formula is C3H3ClO2S , and it has a molecular weight of 138.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-chloro-2H-thiete 1,1-dioxide typically involves the chlorination of thietane 1,1-dioxide. The process begins with the preparation of thietane 1,1-dioxide by oxidizing trimethylene sulfide with hydrogen peroxide in the presence of a tungstate catalyst . The resulting thietane 1,1-dioxide is then subjected to chlorination using chlorine gas in carbon tetrachloride under irradiation with a sunlamp . The reaction conditions must be carefully controlled to avoid over-chlorination and to ensure the formation of the desired product.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining precise reaction conditions and improving yield and purity.

Chemical Reactions Analysis

Types of Reactions:

3-Chloro-2H-thiete 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Cycloaddition Reactions: These reactions often require elevated temperatures and the presence of a catalyst to proceed efficiently.

    Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to promote elimination.

Major Products:

    Substitution Reactions: Various 3-substituted thiete 1,1-dioxides.

    Cycloaddition Reactions: Cycloadducts with six-membered rings.

    Elimination Reactions: Thiete 1,1-dioxide.

Scientific Research Applications

Chemistry:

3-Chloro-2H-thiete 1,1-dioxide is used as an intermediate in the synthesis of other heterocyclic compounds. Its reactivity makes it a valuable building block for the preparation of complex molecules .

Biology and Medicine:

Compounds derived from this compound have been investigated for their antimicrobial and anticancer properties .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel polymers and advanced materials .

Mechanism of Action

The mechanism of action of 3-chloro-2H-thiete 1,1-dioxide involves its ability to undergo various chemical reactions due to the presence of the electron-deficient carbon-chlorine bond and the strained four-membered ring. These features make it highly reactive towards nucleophiles and dienes, facilitating substitution and cycloaddition reactions . The compound’s reactivity is also influenced by the electron-withdrawing effects of the sulfone group, which enhances its electrophilic character.

Comparison with Similar Compounds

  • 3-Bromo-2H-thiete 1,1-dioxide
  • 3-Cyanothiete 1,1-dioxide
  • 3-Phenylthiete 1,1-dioxide

Comparison:

3-Chloro-2H-thiete 1,1-dioxide is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. For instance, 3-bromo-2H-thiete 1,1-dioxide has similar reactivity but may exhibit different reaction rates and selectivity due to the larger size and different electronegativity of the bromine atom . The phenyl-substituted analog, 3-phenylthiete 1,1-dioxide, introduces aromatic character, affecting its stability and reactivity in different ways .

Properties

IUPAC Name

3-chloro-2H-thiete 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO2S/c4-3-1-7(5,6)2-3/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIPOINQUFIKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CS1(=O)=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318480
Record name 3-Chloro-1lambda~6~-thiete-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90344-86-8
Record name NSC331795
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-1lambda~6~-thiete-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-2H-thiete 1,1-dioxide
Reactant of Route 2
3-chloro-2H-thiete 1,1-dioxide
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3-chloro-2H-thiete 1,1-dioxide
Reactant of Route 4
3-chloro-2H-thiete 1,1-dioxide
Reactant of Route 5
3-chloro-2H-thiete 1,1-dioxide
Reactant of Route 6
3-chloro-2H-thiete 1,1-dioxide

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